2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
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Overview
Description
2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl and a molecular weight of 191.66 g/mol This compound is known for its unique bicyclic structure, which consists of a seven-membered ring fused to a three-membered ring
Preparation Methods
The synthesis of 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as norbornene and ammonia.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the bicyclic structure.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways and as a ligand for certain receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific application and context of its use .
Comparison with Similar Compounds
2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: This compound has a similar bicyclic structure but differs in the position of the amino group.
2-Amino-2-norbornanecarboxylic acid: Another related compound with a similar core structure but different functional groups.
N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: This compound features a protected amino group and is used in peptide synthesis.
The uniqueness of this compound lies in its specific structure and reactivity, making it valuable for various research and industrial applications.
Biological Activity
2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, commonly referred to as ABH hydrochloride, is a bicyclic compound notable for its potential biological activities, particularly as an inhibitor of the L-type amino acid transporter 1 (LAT1). This compound is synthesized through various methods and exhibits significant implications in medicinal chemistry, particularly in cancer therapy and neurodegenerative diseases.
- Molecular Formula : C8H14ClNO2
- Molecular Weight : 191.66 g/mol
- CAS Number : 2253632-91-4
Biological Activity Overview
ABH hydrochloride has been investigated for its role in inhibiting LAT1, which is crucial for amino acid transport across cell membranes. This inhibition can lead to various physiological effects, making it a candidate for therapeutic applications.
Key Biological Activities:
- Inhibition of LAT1 :
- Effects on Neurodegenerative Diseases :
- Impact on Insulin Secretion :
Synthesis Methods
The synthesis of ABH hydrochloride has been explored through several approaches:
- Stereoselective Synthesis : A method involving substrate-controlled α-carboxylation of norbornene monoester yields high diastereoselectivity, producing the desired amino acid derivatives efficiently .
- Facile Synthetic Routes : Recent advancements have introduced new synthetic pathways that improve yield and selectivity for the desired stereoisomers of aminobicyclic compounds .
Case Studies and Research Findings
Several studies highlight the biological significance of ABH hydrochloride:
Properties
IUPAC Name |
2-aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-6-3-5-1-2-8(6,4-5)7(10)11;/h5-6H,1-4,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNYGAGSPGDVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CC2N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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